molecular formula C27H40O3 B1246230 Taondiol CAS No. 34274-99-2

Taondiol

Cat. No.: B1246230
CAS No.: 34274-99-2
M. Wt: 412.6 g/mol
InChI Key: LRMHPGVONLYGQD-JQGWRLNDSA-N
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Description

Taondiol is a natural product found in Stypopodium zonale and Stypopodium flabelliforme with data available.

Scientific Research Applications

Biological Activities

Taondiol exhibits a range of biological activities that make it a candidate for therapeutic applications. The following table summarizes key biological activities associated with this compound and related compounds:

Activity Description Reference
Gastroprotective Demonstrated protective effects against gastric lesions in mice; involves prostaglandins and sulfhydryl groups.
Antimicrobial Exhibits antibacterial activity against various pathogens.
Antifungal Effective against fungal infections, contributing to its use in agricultural applications.
Anti-inflammatory Inhibits human recombinant synovial phospholipase A2 activity, reducing inflammation.
Antioxidant Shows significant radical-scavenging activity, comparable to standard antioxidants.
Insecticidal Demonstrates insecticidal properties against agricultural pests.

Gastroprotective Effects

Research has shown that this compound and its derivatives, such as epithis compound and sargaol, possess gastroprotective properties. In studies involving mice, these compounds inhibited gastric mucosal lesions significantly. The gastroprotective mechanism involves the modulation of nitric oxide pathways and prostaglandin synthesis, which are crucial for maintaining gastric mucosal integrity .

  • Case Study : In a controlled study, epithis compound was administered at an ED50 value of 40 mg/kg, resulting in a 78% inhibition of gastric lesions compared to control groups .

Antimicrobial and Antifungal Activity

This compound's antimicrobial properties have been explored in various contexts, particularly against bacterial strains such as Klebsiella pneumoniae. Its antifungal activity has also been noted in studies involving marine algae extracts where this compound was identified as a key component responsible for inhibiting fungal growth .

  • Case Study : Extracts from T. atomaria, containing this compound, were shown to exhibit significant antifungal activity when tested against common agricultural pathogens .

Agricultural Applications

The insecticidal properties of this compound make it valuable in agriculture as a natural pesticide. Its effectiveness against specific pests can reduce the reliance on synthetic chemicals, promoting sustainable farming practices.

  • Case Study : Research indicated that formulations containing this compound derivatives effectively reduced populations of Spodoptera frugiperda, a major agricultural pest .

Chemical Synthesis and Biotechnology

Recent advancements in synthetic chemistry have enabled the modular synthesis of this compound and its derivatives, enhancing their availability for research and commercial applications. Techniques such as nickel-catalyzed cross-coupling have been employed to produce this compound efficiently from simpler precursors .

  • Case Study : A study reported the successful synthesis of this compound using a novel chemoenzymatic approach that achieved high yields, facilitating further exploration of its pharmacological potential .

Properties

CAS No.

34274-99-2

Molecular Formula

C27H40O3

Molecular Weight

412.6 g/mol

IUPAC Name

(1R,2S,11S,14R,15R,18S,20R)-1,8,11,15,19,19-hexamethyl-10-oxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),5,7-triene-6,18-diol

InChI

InChI=1S/C27H40O3/c1-16-13-18(28)14-17-15-21-26(5)10-7-19-24(2,3)22(29)9-11-25(19,4)20(26)8-12-27(21,6)30-23(16)17/h13-14,19-22,28-29H,7-12,15H2,1-6H3/t19-,20+,21-,22-,25-,26+,27-/m0/s1

InChI Key

LRMHPGVONLYGQD-JQGWRLNDSA-N

SMILES

CC1=CC(=CC2=C1OC3(CCC4C5(CCC(C(C5CCC4(C3C2)C)(C)C)O)C)C)O

Isomeric SMILES

CC1=CC(=CC2=C1O[C@]3(CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@H]3C2)C)(C)C)O)C)C)O

Canonical SMILES

CC1=CC(=CC2=C1OC3(CCC4C5(CCC(C(C5CCC4(C3C2)C)(C)C)O)C)C)O

Synonyms

2,3,4,4a,4b,5,6,6a,12,12a,12b,13,14,14a-tetradecahydro-1,1,4a,6a,8,12b-hexamethyl-1H-naphthol(2,1-a) xanthen-2,10-diol
taondiol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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